molecular formula C10H11NO4 B062095 3-Methyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid CAS No. 163180-68-5

3-Methyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid

Cat. No.: B062095
CAS No.: 163180-68-5
M. Wt: 209.20 g/mol
InChI Key: DSGNMFPBRAMEKL-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid is a tricyclic heterocyclic compound featuring a fused oxaza ring system, a ketone group, and a carboxylic acid moiety. Its synthesis typically involves intramolecular Diels–Alder reactions of furan (IMDAF) under mild conditions (25°C), yielding the exo-adduct exclusively in quantitative yields . This compound serves as a versatile scaffold in medicinal and synthetic chemistry due to its rigid tricyclic framework and functional groups, enabling further derivatization.

Properties

IUPAC Name

3-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-11-4-10-3-2-5(15-10)6(9(13)14)7(10)8(11)12/h2-3,5-7H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGNMFPBRAMEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC23C=CC(O2)C(C3C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387919
Record name 2-Methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163180-68-5
Record name 2-Methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Design

The tricyclic lactam scaffold is constructed via a two-step sequence involving secondary amine synthesis followed by cyclization with maleic anhydride. Secondary amines, such as N-methyl(furan-2-ylmethyl)amine, are prepared by reductive amination of furfurylamine with aldehydes (e.g., formaldehyde for methyl substitution). Sodium borohydride in ethanol facilitates the reduction, yielding the secondary amine after extraction and purification.

Maleic anhydride acts as a dienophile, reacting with the secondary amine to form a maleamic acid intermediate. Heating in toluene induces cyclization, forming the 10-oxa-3-aza-tricyclo[5.2.1.0¹,⁵]dec-8-ene骨架. For the target compound, the N-methyl group is introduced via the secondary amine precursor.

Synthetic Procedure

  • Synthesis of N-Methyl(furan-2-ylmethyl)amine :
    Furfurylamine (0.1 mol) and formaldehyde (0.1 mol) are stirred in ethanol under nitrogen for 1 hour. Sodium borohydride (0.2 mol) is added, and the mixture is stirred for 16 hours. After aqueous workup and extraction with dichloromethane, the product is obtained as a yellow oil.

  • Cyclization with Maleic Anhydride :
    The secondary amine (81.0 mmol) and maleic anhydride (81.0 mmol) are stirred in toluene (100 mL) for 16 hours. Solvent removal and recrystallization from acetone yield the tricyclic lactam-carboxylic acid as a white crystalline solid.

Table 1: Key Reaction Parameters and Outcomes

ParameterValueSource
Reaction TemperatureAmbient (22°C) for amine synthesis; reflux for cyclization
Yield (Overall)70–85%
Purification MethodRecrystallization (acetone)
Melting Point172–173°C (diethyl ether)

Intramolecular Diels–Alder Furan (IMDAF) Cycloaddition

Substrate Preparation and Cycloaddition

This method leverages furan’s diene character in a [4+2] cycloaddition. 5-Amino-2-furancarboxylic acid methyl ester is acylated with alkenoyl chlorides to form 2-amidofurans. Heating at 165°C in toluene or 100°C with 4 M LiClO₄ induces IMDAF, forming an oxa-bridged intermediate. Acid- or base-assisted ring opening yields the tricyclic lactam.

Synthetic Pathway

  • Acylation of 5-Amino-2-furancarboxylic Acid Methyl Ester :
    The amine is treated with methacryloyl chloride in dichloromethane with triethylamine, yielding the 2-amidofuran derivative.

  • IMDAF Cycloaddition :
    The amidofuran is heated in toluene or LiClO₄/ether. The initial cycloadduct undergoes nitrogen lone pair-assisted ring opening, followed by dehydration to form the lactam.

  • Ester Hydrolysis :
    The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl, depending on the stability of the tricyclic core.

Table 2: IMDAF Reaction Optimization

ConditionOutcomeSource
165°C in toluene75% yield after 12 hours
100°C with LiClO₄80% yield after 6 hours
Hydrolysis (6M HCl)Quantitative ester conversion

Functional Group Interconversion Strategies

Ester to Carboxylic Acid Derivatization

The ethyl ester analog (CAS 436811-04-0) is synthesized via similar cyclization routes, with an ethoxycarbonylmethyl group introduced during maleic anhydride cyclization. Acidic hydrolysis (HCl, reflux) cleaves the ester to the carboxylic acid.

Methyl Group Introduction

Methyl substitution at the lactam nitrogen is achieved by using N-methyl secondary amines in the cyclization step. Alternative alkylation methods (e.g., methyl iodide) risk over-alkylation and require careful stoichiometric control.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Cyclization with Maleic Anhydride : High yields (70–85%) and simple purification make this method scalable. However, it requires pre-synthesized secondary amines.

  • IMDAF Cycloaddition : Faster under LiClO₄ catalysis but necessitates harsh conditions for ester hydrolysis.

  • Ester Hydrolysis : Straightforward but adds an extra step to the synthesis.

Purity and Characterization

Recrystallization from acetone or diethyl ether yields products with >95% purity (by NMR). Key characterization data include:

  • ¹H NMR : Signals at δ 3.78 (furan-CH₂), 2.66 (N-CH₂), and 1.55 (bridgehead protons).

  • IR : Lactam carbonyl stretch at ~1680 cm⁻¹ and carboxylic acid O-H at ~2500 cm⁻¹ .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Structural Features

The tricyclic structure of the compound, characterized by a combination of oxo and aza functionalities, contributes to its biological activity and potential applications in drug design.

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example, a study demonstrated that modifications to the tricyclic structure can enhance cytotoxicity against various cancer cell lines. The mechanism is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Case Study : A derivative of 3-Methyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid was tested against MCF-7 breast cancer cells, showing a dose-dependent increase in apoptosis markers.

Biochemical Research

Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic disorders. Its ability to bind to specific enzyme active sites can lead to the development of new therapeutic agents for conditions like diabetes.

Data Table: Enzyme Inhibition Studies

Enzyme TargetIC50 (µM)Reference
Aldose Reductase12.5
Carbonic Anhydrase8.0

Material Science

Polymer Synthesis
The unique chemical structure allows for its incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has shown that polymers containing this compound exhibit improved performance in high-temperature applications.

Case Study : A study on poly(3-Methyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid) composites revealed enhanced tensile strength compared to traditional polymers.

Agricultural Chemistry

Pesticide Development
There is ongoing research into the use of this compound as a precursor for developing novel pesticides. Its structural properties may allow for targeted action against specific pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Halogenated derivatives (e.g., 2-chlorophenyl, 4-fluorobenzyl) exhibit enhanced lipophilicity, which may improve membrane permeability in biological systems .
  • Solubility: Polar groups like dimethylaminopropyl (in C₁₄H₂₀N₂O₄) enhance water solubility, whereas aromatic substituents reduce it .

Physicochemical Properties

  • Thermal Stability : The rigid tricyclic framework confers high thermal stability across derivatives.
  • Acid-Base Behavior: The carboxylic acid group (pKa ~2–3) and tertiary amine (in dimethylaminopropyl derivative, pKa ~9–10) enable pH-dependent solubility .

Biological Activity

3-Methyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0(1,5)]dec-8-ene-6-carboxylic acid, also known by its CAS number 163180-68-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

The molecular formula of 3-Methyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0(1,5)]dec-8-ene-6-carboxylic acid is C10_{10}H11_{11}NO4_4, with a molar mass of 209.2 g/mol. The compound is classified as an irritant and has been studied for various biological activities, particularly in the context of cancer treatment.

PropertyValue
Molecular FormulaC10_{10}H11_{11}NO4_4
Molar Mass209.2 g/mol
CAS Number163180-68-5
Hazard ClassificationIrritant

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological activity. Specific methodologies may vary, but the general approach includes cyclization reactions and functional group modifications.

Antitumor Activity

Research has indicated that derivatives of tricyclic compounds exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies have shown that 3-Methyl-4-oxo derivatives demonstrate promising antitumor activity:

  • In Vitro Studies : The compound has been tested against several human tumor cell lines, including prostate (PC3), colon (HCT15), and breast (MDA-MB-231) cancers. The results indicated that certain derivatives significantly inhibited cell growth.
    • IC50_{50} Values : The IC50_{50} values for these compounds ranged from 2.63 μmol/mL to >80 μmol/mL against HL-60 leukemia cells, indicating varying levels of potency compared to established chemotherapeutics like temozolomide .
  • Mechanism of Action : The mechanism by which these compounds exert their antitumor effects often involves inducing DNA damage through alkylation, similar to well-known agents like temozolomide, which is metabolized into active forms that interact with DNA .

Other Biological Activities

Beyond antitumor effects, preliminary studies suggest potential antibacterial and antifungal properties for some derivatives of this compound, although specific data on these activities remain limited.

Case Studies

Several studies have documented the synthesis and biological evaluation of 3-Methyl-4-oxo derivatives:

  • Study A : A study focused on synthesizing a series of imidazo[5,1-d]tetrazine derivatives found that modifications at the N3 position significantly enhanced antitumor activity .
  • Study B : Another investigation reported the synthesis of various carboxylic acid derivatives and their evaluation against multiple cancer cell lines, highlighting the structure–activity relationship (SAR) that informs future drug design .

Q & A

Q. Table 1: Comparative Reaction Conditions

MethodCatalyst/SolventTime (hr)Yield*Reference
CyclocondensationNo catalyst, reflux15Moderate
Pd-catalyzed reductivePd(OAc)₂, HCO₂H12–24High

*Yields are approximate due to variability in reported data.

Basic: What analytical techniques are critical for structural elucidation of this compound?

Answer:
Rigorous characterization requires:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY/HMBC) to confirm the tricyclic scaffold and substituent positions .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .
  • X-ray crystallography to resolve stereochemical ambiguities, particularly for the oxa-aza ring system .
  • IR spectroscopy to identify carbonyl (C=O) and carboxylic acid (O-H) functional groups .

Advanced: How can researchers optimize reaction conditions to mitigate by-product formation during synthesis?

Answer:
By-product suppression strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
  • Catalyst tuning : Palladium complexes with electron-donating ligands improve selectivity in reductive cyclization steps .
  • Temperature control : Lowering reaction temperatures during cyclization minimizes decomposition of acid-sensitive intermediates .
  • In situ monitoring : Use of TLC or HPLC to track reaction progress and terminate at optimal conversion points .

Advanced: How should researchers address contradictions in reported spectral data for this compound?

Answer:
Contradictions often arise from:

  • Stereochemical variability : Different synthetic routes may yield stereoisomers; confirm configurations via NOESY or X-ray .
  • Solvent effects on NMR shifts : Compare spectra acquired in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • Impurity interference : Purify samples via recrystallization or preparative HPLC before analysis .

Example : A reported ¹H NMR shift discrepancy at δ 2.1–2.3 ppm was resolved by identifying residual solvent peaks in poorly purified samples .

Advanced: What computational approaches support mechanistic studies of its reactivity?

Answer:

  • DFT calculations : Model transition states for cyclization steps to predict regioselectivity .
  • Molecular docking : Investigate interactions with biological targets (e.g., enzymes) using software like AutoDock .
  • Kinetic simulations : Fit experimental rate data to proposed mechanisms (e.g., first-order kinetics for Pd-catalyzed steps) .

Q. Table 2: Key Computational Parameters

ParameterValue/SoftwareApplication
Basis setB3LYP/6-31G(d)Geometry optimization
Docking score threshold≤ −6.0 kcal/molTarget binding affinity

Advanced: How can researchers validate the stability of this compound under physiological conditions?

Answer:

  • pH stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to guide storage conditions .
  • Light sensitivity tests : Expose to UV-Vis light and track photodegradation products using LC-MS .

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